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Compound of Interest

Compound Name: AMG 837 calcium hydrate

Cat. No.: B10752487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of AMG
837 calcium hydrate, a potent and selective partial agonist of the G-protein coupled receptor

40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document collates key

data on its mechanism of action, binding characteristics, and efficacy, supported by detailed

experimental protocols and visual representations of its signaling pathways and experimental

workflows.

Core Pharmacological Attributes
AMG 837 is a novel, orally bioavailable small molecule that has demonstrated significant

potential in preclinical studies for the treatment of type 2 diabetes.[1][2][3][4] It enhances

glucose-stimulated insulin secretion (GSIS) by activating GPR40, a receptor predominantly

expressed on pancreatic β-cells.[5][6] The activity of AMG 837 is glucose-dependent,

suggesting a lower risk of hypoglycemia compared to other insulin secretagogues like

sulfonylureas.[6]

Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of

AMG 837.

Table 1: In Vitro Activity of AMG 837
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Assay Type
Cell
Line/Syste
m

Species Parameter Value (nM)
Reference(s
)

GTPγS

Binding

A9_GPR40

cell

membranes

Human EC50 1.5 ± 0.1 [5][6]

Inositol

Phosphate

Accumulation

A9_GPR40

cells
Human EC50 7.8 ± 1.2 [5][6]

Aequorin

Ca2+ Flux

CHO cells

expressing

GPR40

Human EC50 13.5 [7][8]

Aequorin

Ca2+ Flux

CHO cells

expressing

GPR40

Mouse EC50 22.6 [7]

Aequorin

Ca2+ Flux

CHO cells

expressing

GPR40

Rat EC50 31.7 [7]

Glucose-

Stimulated

Insulin

Secretion

Isolated

mouse islets
Mouse EC50 142 ± 20 [6]

Radioligand

Binding

([³H]AMG

837)

A9

membranes

expressing

FFA1

- Kd 3.6 [9]

Table 2: In Vivo Efficacy of AMG 837 in Rodent Models
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Animal Model Dosing Regimen Effect Reference(s)

Normal Sprague-

Dawley Rats

Single oral gavage

(0.03, 0.1, 0.3 mg/kg)

Lowered glucose

excursions and

increased GSIS

during IPGTT.

[10]

Obese Zucker Fatty

Rats

Single oral gavage

(0.03, 0.1, 0.3 mg/kg)

Lowered glucose

excursions and

increased GSIS

during IPGTT.

[10]

Obese Zucker Fatty

Rats

Daily oral gavage for

21 days (0.03, 0.1, 0.3

mg/kg)

Sustained

improvement in

glucose tolerance.

Decrease in glucose

AUC of 17%, 34%,

and 39% respectively.

[5][6]

Mechanism of Action and Signaling Pathway
AMG 837 acts as a partial agonist at the GPR40 receptor.[1][5] GPR40 is coupled to the Gαq

class of G-proteins.[5][6] Upon agonist binding, Gαq activates phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the

endoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This elevation

in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion

from pancreatic β-cells.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0027270&type=printable
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0027270&type=printable
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0027270
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210765/
https://pubmed.ncbi.nlm.nih.gov/22087278/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0027270
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0027270
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210765/
https://www.researchgate.net/figure/n-vitro-characterization-of-AMG-837-A-The-chemical-structure-of-AMG-837-is-shown_fig6_51800470
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Cell Membrane

Intracellular

AMG 837 GPR40/FFA1 Receptor Gαq/11
 activates

Phospholipase C (PLC)
 activates

PIP2
 hydrolyzes

IP3

DAG

Ca2+ Release
(from ER)

 stimulates
Potentiation of

Glucose-Stimulated
Insulin Secretion

 leads to

Click to download full resolution via product page

GPR40 signaling pathway activated by AMG 837.

Detailed Experimental Protocols
In Vitro Assays
1. GTPγS Binding Assay[5][6]

Objective: To determine the ability of AMG 837 to activate GPR40 by measuring the binding

of [35S]-GTPγS to Gαq proteins.

Cell Line: A9 cell line stably overexpressing human GPR40 (A9_GPR40).

Methodology:

Prepare cell membranes from A9_GPR40 cells.

Incubate the cell membranes with varying concentrations of AMG 837 in the presence of

[35S]-GTPγS.

The agonist-stimulated [35S]-GTPγS binding is measured using an antibody capture

method.

The amount of bound radioactivity is quantified to determine the EC50 value.

2. Inositol Phosphate (IP) Accumulation Assay[5][6]
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Objective: To measure the functional consequence of GPR40 activation by quantifying the

accumulation of the second messenger inositol phosphate.

Cell Line: A9_GPR40 cells.

Methodology:

Culture A9_GPR40 cells and label with [3H]-myo-inositol.

Expose the cells to different concentrations of AMG 837 in the presence of LiCl (to inhibit

inositol monophosphatase).

Lyse the cells and separate the inositol phosphates using chromatography.

Quantify the amount of [3H]-inositol phosphates to determine the EC50 value.

3. Calcium (Ca2+) Flux Assay[1][10]

Objective: To measure the increase in intracellular calcium concentration following GPR40

activation.

Cell Line: CHO cells transiently or stably expressing GPR40 and aequorin (a Ca2+-sensitive

bioluminescent reporter).

Methodology:

Co-transfect CHO cells with a GPR40 expression plasmid and an aequorin expression

plasmid.

Incubate the cells with coelenterazine, the substrate for aequorin.

Add varying concentrations of AMG 837 to the cells.

Measure the resulting luminescence using a luminometer, which is proportional to the

intracellular Ca2+ concentration.

Calculate the EC50 value from the dose-response curve.
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Workflow for key in vitro pharmacological assays.

In Vivo Studies
1. Intraperitoneal Glucose Tolerance Test (IPGTT)[10]

Objective: To evaluate the effect of AMG 837 on glucose disposal in vivo.

Animal Models: Normal Sprague-Dawley rats and obese Zucker fatty rats.

Methodology:

Fast the animals overnight.

Administer AMG 837 or vehicle via oral gavage.

After a specified time (e.g., 30 minutes), administer an intraperitoneal bolus of glucose.
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Collect blood samples at various time points post-glucose challenge.

Measure blood glucose and insulin levels.

Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

Start Overnight Fasting
of Rodents

Oral Gavage:
AMG 837 or Vehicle Wait 30 minutes Intraperitoneal

Glucose Injection Serial Blood Sampling Measure Blood Glucose
and Insulin End

Click to download full resolution via product page

Experimental workflow for the in vivo IPGTT.

Selectivity and Plasma Protein Binding
AMG 837 demonstrates high selectivity for GPR40 over other free fatty acid receptors such as

GPR41, GPR43, and GPR120, with EC50 values greater than 10,000 nM for these off-target

receptors.[12] However, weak inhibition of the α2-adrenergic receptor (IC50: 3 μM) has been

noted.[12] AMG 837 is extensively bound to plasma proteins, with 98.7% binding observed in

human plasma.[5][6] This high degree of plasma protein binding, particularly to albumin, can

reduce its free concentration and thus its apparent potency in the presence of serum.[5][6]

Conclusion
AMG 837 calcium hydrate is a potent and selective GPR40 partial agonist with a clear

mechanism of action involving the Gαq-PLC-Ca2+ signaling pathway. Preclinical in vitro and in

vivo studies have consistently demonstrated its ability to enhance glucose-stimulated insulin

secretion and improve glucose tolerance in rodent models of type 2 diabetes. The detailed

pharmacological data and experimental protocols presented in this guide provide a

comprehensive resource for researchers and drug development professionals working on novel

therapeutics for metabolic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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